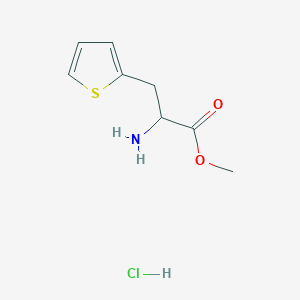

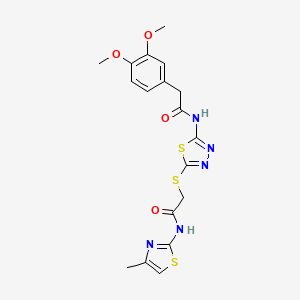

3-(2-thienyl)-D,L-alanine methyl ester hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

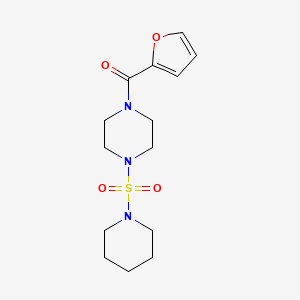

The molecular structure of this compound would include a chiral center at the alpha carbon of alanine, leading to two possible enantiomers (D and L forms). The thiophene ring would contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The ester group could be hydrolyzed back to a carboxylic acid or reduced to an aldehyde . The thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the ester group could make it more hydrophobic than alanine, while the charged hydrochloride salt could enhance its water solubility .Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

The compound is potentially useful in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for synthesizing complex molecules .

Organoboron Reagent Development

In relation to SM coupling, this compound could be involved in the development of new organoboron reagents. These reagents are crucial for the transmetalation step in SM coupling, where the organic group is transferred from boron to palladium .

Pharmaceutical Intermediates

As a chiral compound, “3-(2-thienyl)-D,L-alanine methyl ester hydrochloride” may serve as an intermediate in the synthesis of pharmaceuticals. Chirality is a key factor in the efficacy and safety of many drugs, and this compound could be used to produce enantiomerically pure medications .

Biological Activity Studies

Thiazole derivatives, which share a similar thiophene moiety with our compound, exhibit a wide range of biological activities. This suggests that “3-(2-thienyl)-D,L-alanine methyl ester hydrochloride” could be studied for potential biological activities, such as antimicrobial or antitumor effects .

Molecular Recognition

Compounds with heterocyclic structures like thiophene are often used in molecular recognition processes. They can interact with biological targets through hydrogen bonding and π-π stacking interactions, which could be harnessed in drug discovery .

Biocatalysis in Drug Synthesis

The compound could be used in biocatalytic processes to synthesize chiral drug intermediates. Biocatalysis is an environmentally friendly alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions .

Propriétés

IUPAC Name |

methyl 2-amino-3-thiophen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSVOSIVDVLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)

![3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2576447.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2576450.png)

![N-{3-[7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2576453.png)